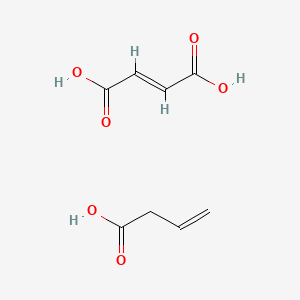

(E)-but-2-enedioic acid;but-3-enoic acid

Description

Propriétés

Formule moléculaire |

C8H10O6 |

|---|---|

Poids moléculaire |

202.16 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;but-3-enoic acid |

InChI |

InChI=1S/C4H4O4.C4H6O2/c5-3(6)1-2-4(7)8;1-2-3-4(5)6/h1-2H,(H,5,6)(H,7,8);2H,1,3H2,(H,5,6)/b2-1+; |

Clé InChI |

UXDVJDUPSNPOKC-TYYBGVCCSA-N |

SMILES isomérique |

C=CCC(=O)O.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

C=CCC(=O)O.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Synthetic Methodologies for E but 2 Enedioic Acid and Its Derivatives

Isomerization Pathways

The most prevalent industrial method for producing (E)-but-2-enedioic acid is through the isomerization of its cis-isomer, maleic acid. acs.org This conversion from a less stable to a more thermodynamically stable trans-configuration can be accomplished through several pathways.

Catalytic isomerization is a widely used method, employing various catalysts to facilitate the conversion at lower temperatures and with high efficiency. Common catalysts include mineral acids such as hydrochloric acid, peroxy compounds, and thiourea (B124793) and its derivatives. acs.org The use of zwitterionic organocatalysts has also been explored for the isomerization of maleic acid diesters to their corresponding fumaric acid diesters, achieving high yields under mild conditions. wikipedia.org A patent describes a method for converting maleic acid to fumaric acid by heating it in an aqueous solution in the presence of a thiourea catalyst. byjus.com The yield of fumaric acid is dependent on the concentration of maleic acid, the amount of catalyst, and the reaction temperature, with preferable conditions being a 40-60% maleic acid concentration and temperatures at or near the boiling point of the solution. byjus.com

Non-catalytic isomerization, often referred to as thermal isomerization, is another viable route. This method involves heating an aqueous solution of maleic acid under pressure. jove.comwikipedia.org A study on the non-catalytic hydrothermal synthesis of fumaric acid from maleic acid demonstrated that a yield of up to 92% could be achieved. thieme-connect.de The reaction kinetics show a significant increase in the rate of conversion with an increase in temperature, with optimal yields obtained at temperatures around 190-220°C. jove.commdpi.com This process offers the advantage of avoiding catalyst-related separation and disposal issues. wikipedia.org

The table below summarizes data from a kinetic study of non-catalytic isomerization of maleic acid to fumaric acid at various temperatures.

| Temperature (°C) | Forward Reaction Rate Constant (k₁) (h⁻¹) |

| 190 | 2.50 |

| 200 | 4.15 |

| 210 | 6.23 |

| 220 | 8.71 |

This table is based on data from a kinetic study on the non-catalytic isomerization of maleic acid. jove.com

Fermentation-Based Syntheses

Fermentation presents a sustainable alternative to petrochemical-based production of (E)-but-2-enedioic acid, utilizing renewable feedstocks such as glucose. acs.orgnih.gov Several microorganisms, particularly filamentous fungi of the genus Rhizopus, are known for their ability to produce significant quantities of fumaric acid. wikipedia.org Species such as Rhizopus oryzae and Rhizopus arrhizus are among the most effective producers. acs.org

The fermentation process is influenced by various factors, including the microbial strain, carbon source, nitrogen availability, pH, and aeration. google.com By optimizing these conditions, high product yields, titers, and productivities can be achieved. libretexts.org For instance, in a batch fermentation with Rhizopus oryzae, a product yield of approximately 80% (w/w), a productivity of about 0.9 g/L·h, and a product titer of around 64 g/L have been reported. libretexts.org Continuous fermentation processes with immobilized biomass have also been developed, demonstrating improved yields. organic-chemistry.org

The following table provides an overview of fumaric acid production using different Rhizopus strains and fermentation conditions.

| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Volumetric Productivity (g/L·h) | Reference |

| Rhizopus oryzae ATCC 20344 | Glucose | - | 0.93 | - | google.com |

| Rhizopus oryzae | Glucose | 64 | 0.80 | 0.9 | libretexts.org |

| Rhizopus oryzae | Glucose | - | 0.824 | 1.20 | acs.org |

| Rhizopus arrhizus NRRL 2582 | Glucose | 85.5 | 0.91 | 1.02 | acs.org |

| Rhizopus nigricans 45 | Glucose | 14.7 | 0.50 | - | acs.org |

This table compiles data from various studies on the fermentation-based production of fumaric acid.

Advanced Chemical Synthesis Routes

Oxidative processes provide another avenue for the synthesis of (E)-but-2-enedioic acid and its precursor, maleic anhydride (B1165640). A notable example is the catalytic oxidation of bio-based platform chemicals like furfural (B47365). thieme-connect.de The oxidation of furfural using catalysts such as vanadium pentoxide in the presence of an oxidizing agent like sodium chlorate (B79027) can yield fumaric acid. cmu.ac.th This method represents a potential route for producing fumaric acid from renewable lignocellulosic biomass, from which furfural is derived. thieme-connect.de The industrial production of maleic anhydride, the precursor to maleic acid, is primarily achieved through the vapor-phase oxidation of hydrocarbons like n-butane or benzene (B151609) over a vanadium-phosphorus-oxide (VPO) catalyst. acs.org The resulting maleic anhydride is then hydrolyzed to maleic acid, which can be subsequently isomerized to fumaric acid. acs.org

While condensation reactions such as the Knoevenagel, Perkin, and Claisen condensations are fundamental in organic synthesis for forming carbon-carbon bonds, they are not standard or direct methods for the industrial synthesis of (E)-but-2-enedioic acid. The Perkin reaction, for instance, typically involves the condensation of an aromatic aldehyde with an acid anhydride to produce α,β-unsaturated aromatic acids. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active hydrogen compound, followed by dehydration. These reactions are generally not applied for the direct synthesis of fumaric acid from simple precursors. The Claisen condensation leads to the formation of β-keto esters or is used for synthesizing long-chain dicarboxylic acids through intramolecular cyclization (Dieckmann condensation), which is not a direct route to fumaric acid.

(E)-but-2-enedioic acid readily undergoes esterification with various alcohols to form its corresponding diesters, which have numerous industrial applications. The reaction is typically catalyzed by a strong acid, such as sulfuric acid. The process involves heating fumaric acid with an excess of the desired alcohol in the presence of the catalyst. It is important to control the reaction conditions to prevent side reactions, such as polymerization of the fumarate (B1241708) esters, which can be suppressed by the addition of inhibitors. A method for preparing alkyl fumarates involves the esterification of maleic anhydride with an alcohol, followed by the isomerization of the resulting maleate (B1232345) ester to the fumarate ester.

Synthetic Methodologies for but-3-enoic acid

But-3-enoic acid, also known as vinylacetic acid, is an isomer of butenoic acid. Its synthesis can be achieved through several routes. One of the more established methods is the hydrolysis of allyl cyanide (3-butenenitrile). This hydrolysis can be carried out using either acidic or alkaline conditions. For instance, heating allyl cyanide with concentrated hydrochloric acid results in the formation of but-3-enoic acid. Another synthetic approach involves the carbonylation of allyl halides, such as allyl chloride, in the presence of a metal catalyst. Furthermore, the isomerization of crotonic acid (trans-2-butenoic acid) can also yield a mixture containing vinylacetic acid.

Synthetic Methodologies for But 3 Enoic Acid and Its Derivatives

Cyanide-Mediated Synthesis Pathways

Cyanide-mediated pathways provide a direct method for introducing the carboxylic acid functionality or a precursor nitrile group. One prominent method involves a two-step process starting from an allyl halide. google.com First, 3-butenenitrile (B123554) is synthesized through the reaction of 3-bromopropene with cuprous cyanide, a reaction catalyzed by N-methyl-2-pyrrolidone. google.com The subsequent step involves the hydrolysis of the resulting 3-butenenitrile to but-3-enoic acid. google.com This hydrolysis is typically carried out under acidic conditions, for example, using concentrated hydrochloric acid at a controlled temperature of around 75°C. google.com This pathway is advantageous due to its relatively few steps and the use of readily available starting materials. google.com

Another approach within this category is the dehydroxylative cyanation of specific alcohols using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, catalyzed by various Lewis acids. researchgate.net While often applied to benzylic alcohols, this method represents a potential route to nitrile precursors for but-3-enoic acid derivatives. researchgate.net Furthermore, the asymmetric conjugate addition of cyanide to α,β-unsaturated carbonyl compounds presents a sophisticated strategy for creating chiral β-cyano ketones, which can be further transformed into derivatives of but-3-enoic acid. nih.gov

Aldol (B89426) Condensation and Subsequent Transformations

Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org It involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration to yield a conjugated enone. wikipedia.orgkhanacademy.org This strategy can be adapted for the synthesis of but-3-enoic acid derivatives. For instance, research has shown the synthesis of 4-oxo-2-butenoic acids through the microwave-assisted aldol condensation of glyoxylic acid with various methyl ketone-containing compounds. rsc.org

A notable strategy for creating more complex derivatives involves the single-step aldol condensation of substituted benzaldehydes with but-2-enoic anhydride (B1165640) at high temperatures, leading to the formation of 1-aryl-2-carboxy-1,3-dienes. thieme-connect.de

Dehydration is a critical subsequent step in many aldol-type reactions, converting the initial β-hydroxy carbonyl adduct into an α,β-unsaturated system. wikipedia.org This elimination of a water molecule is readily achieved and can proceed via different mechanisms depending on the reaction conditions. wikipedia.org In the presence of a strong base, the reaction typically follows an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. wikipedia.org Conversely, under acidic conditions, an E1 (Elimination, Unimolecular) mechanism is common. wikipedia.org

The choice of dehydrating agent and conditions is crucial. For example, concentrated sulfuric acid can facilitate both the hydrolysis of a nitrile group and the dehydration of an alcohol, as seen in the conversion of a cyanohydrin to an α,β-unsaturated acid. chemistrysteps.com In the context of biomass conversion, solid acid catalysts like silica-alumina and niobic acid have proven effective and stable for the dehydration of butanol to butene, demonstrating their potential utility in related acid-catalyzed dehydration processes. researchgate.net

Cyanohydrin formation provides an alternative route to α-hydroxy acids, which can be precursors or derivatives of but-3-enoic acid. The process begins with the nucleophilic addition of a cyanide ion (CN⁻) to the carbonyl carbon of an aldehyde or ketone. pearson.comtutorchase.com This reaction is base-catalyzed, as a base is needed to generate the cyanide ion from hydrogen cyanide (HCN). pressbooks.pubopenstax.org The addition results in a tetrahedral intermediate which is then protonated to yield the cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon. tutorchase.compressbooks.pub

A key feature of this pathway is the subsequent transformation of the nitrile group. The nitrile can be hydrolyzed under hot aqueous acid conditions to yield a carboxylic acid. pressbooks.pub This sequence effectively transforms an aldehyde or ketone into an α-hydroxy carboxylic acid, expanding the synthetic possibilities for creating functionalized but-3-enoic acid derivatives. pressbooks.pub

Modified Knoevenagel Condensation Approaches

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups). wikipedia.org A highly effective modification for the synthesis of (E)-alk-3-enoic acids has been developed. This approach involves the condensation of a straight-chain aldehyde with malonic acid in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at 100°C, using piperidinium (B107235) acetate (B1210297) as a catalyst. This method is noted for its high yields (85–90%) and excellent stereoselectivity (98–99% for the E-isomer).

| Aldehyde | Product | Yield (%) | Stereoselectivity (E/Z) |

|---|---|---|---|

| Butanal | (E)-Hex-3-enoic acid | 85 | 98:2 |

| Pentanal | (E)-Hept-3-enoic acid | 90 | 99:1 |

| Hexanal | (E)-Oct-3-enoic acid | 88 | 99:1 |

Another important variant is the Doebner modification, which employs pyridine (B92270) as a solvent for the reaction between an aldehyde and a compound with a carboxylic acid group, such as malonic acid. wikipedia.orgorganic-chemistry.org A key feature of the Doebner modification is that the condensation is typically followed by decarboxylation. wikipedia.orgchem-station.com

Enzymatic Cascade Syntheses

Biocatalysis offers highly selective and efficient routes for synthesizing complex molecules. Enzymatic cascade reactions, where multiple sequential reactions are carried out in one pot using enzymes, are particularly powerful. nih.gov Research has demonstrated an enzymatic cascade process for the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives. researchgate.net This process involves an initial aldol condensation followed by an enzymatic C2 carbonyl reduction, showcasing the ability to build chiral centers with high precision. researchgate.net

Another example is a chemoenzymatic cascade that combines an enzymatic reaction with a chemical catalysis step. nih.gov This approach has been used to produce optically pure short-chain 2-methylalkanoic acids by first using an engineered arylmalonate decarboxylase for the asymmetric decarboxylation of methylvinylmalonic acids, followed by a chemical reduction of the C=C double bond. nih.gov Such cascades leverage the high selectivity of enzymes for specific transformations while relying on traditional chemical methods for steps that are more challenging for biocatalysis. nih.gov

| Aryl Group | Isolated Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Phenyl | 80 | >99 |

| 4-Fluorophenyl | 75 | >99 |

| 4-Chlorophenyl | 72 | >99 |

| 4-Bromophenyl | 70 | >99 |

Stereoselective and Enantioselective Synthesis

Achieving specific stereochemistry is a central goal in modern organic synthesis. Several of the aforementioned methods incorporate stereoselectivity. The modified Knoevenagel condensation, for example, provides excellent stereoselectivity for the (E)-isomer of alk-3-enoic acids.

Enantioselective synthesis, which produces a specific enantiomer of a chiral molecule, is often achieved using chiral catalysts. Catalytic asymmetric synthesis of butenolides and butyrolactones, which are related structures, frequently employs enantioselective vinylogous aldol reactions. acs.orgnih.gov For instance, the vinylogous Mukaiyama aldol reaction of 2-(trimethylsilyloxy)furan with aldehydes can be rendered enantioselective by using a chiral catalyst, producing γ-butenolides with a high level of enantiomeric excess. nih.gov

Furthermore, direct asymmetric hydrogenation provides another powerful tool. The hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids using a Ruthenium-based catalyst has been shown to produce 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess (85.4-91.8% ee). Additionally, nickel-hydride catalysis has been used for the proximal-selective hydroamidation of unactivated alkenes, a reaction that was successfully applied to a but-3-enoic acid derivative to yield a β-branched product selectively. acs.org These methods highlight the ongoing development of sophisticated catalytic systems for the precise control of stereochemistry in the synthesis of but-3-enoic acid derivatives.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has emerged as a powerful and versatile tool in organic synthesis, offering efficient pathways to construct carbon-carbon and carbon-heteroatom bonds. In the context of but-3-enoic acid and its derivatives, palladium-catalyzed reactions have enabled innovative synthetic strategies, allowing for the introduction of diverse functionalities and the creation of complex molecular architectures. These methodologies often proceed with high chemo-, regio-, and stereoselectivity under mild reaction conditions.

One prominent strategy involves the direct C-H arylation of 3-butenoic acid derivatives. A carboxylic-acid-directed oxidative Heck reaction has been developed for the synthesis of 4-aryl-3-butenoic acids. organic-chemistry.orgnih.gov This method demonstrates good tolerance for various functional groups. organic-chemistry.org The reaction is effectively promoted by a palladium catalyst in the presence of an oxidant.

Another significant approach is the palladium-catalyzed cross-coupling of halogenated but-3-enoic acid derivatives with organometallic reagents. For instance, 3-substituted but-3-enoic acids can be synthesized in good yields through the cross-coupling of 3-iodobut-3-enoic acid with organozinc or organotin compounds. acs.org This reaction proceeds under mild conditions using a palladium catalyst. acs.org

Furthermore, palladium catalysis facilitates the synthesis of various derivatives of but-3-enoic acid through reactions involving allenes and other unsaturated systems. For example, the palladium-catalyzed 1,1-aminoxylation of 3-butenoic acid with 2-alkynylanilines has been developed to produce γ-butyrolactones and indole (B1671886) skeletons. rsc.org Additionally, the dehydrogenative carbonylative esterification of allenoic acids, catalyzed by palladium, provides access to γ-butyrolactone derivatives. organic-chemistry.org Palladium-catalyzed carboxylation of allenes with carbon dioxide also represents a key method for synthesizing unsaturated carboxylic acids. rsc.orgorganic-chemistry.orgsemanticscholar.org

The following tables summarize key research findings for various palladium-catalyzed synthetic routes to but-3-enoic acid and its derivatives.

Table 1: Palladium-Catalyzed Direct C-H Arylation of 3-Butenoic Acid

| Catalyst | Oxidant | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 | Cu(OAc)2 | 3-Butenoic acid | 4-Phenyl-3-butenoic acid | 83% | organic-chemistry.org |

Table 2: Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid

| Catalyst | Organometallic Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| PdCl2(MeCN)2 | Organozinc compounds | DMF | 3-Substituted but-3-enoic acids | Good | acs.org |

| PdCl2(MeCN)2 | Organotin compounds | DMF | 3-Substituted but-3-enoic acids | Good | acs.org |

Table 3: Palladium-Catalyzed Reactions for the Synthesis of But-3-enoic Acid Derivatives

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| 1,1-Aminoxylation | Not specified | 3-Butenoic acid and 2-alkynylanilines | γ-Butylactone and indole skeletons | rsc.org |

| Dehydrogenative Carbonylative Esterification | Pd(PPh3)2(OAc)2 or Pd-AmP-MCF (heterogeneous) | Allenoic acids | Esterified γ-butyrolactone derivatives | organic-chemistry.org |

| Intramolecular Arylative Carboxylation | PdCl2/P(C6H4-p-CF3)3 | Allenes and CO2 | β,γ-Unsaturated carboxylic acids | organic-chemistry.orgsemanticscholar.org |

| Carboxylation of Propargylic Alcohols | Palladium and a Brønsted acid | Propargylic alcohols and CO | Tetra-substituted 2,3-allenoic acids | rsc.org |

Reaction Mechanisms and Chemical Reactivity of E but 2 Enedioic Acid Systems

Conjugate Addition Reactions

(E)-but-2-enedioic acid is an α,β-unsaturated dicarboxylic acid, making it susceptible to nucleophilic conjugate addition, often referred to as Michael or 1,4-addition. thieme-connect.dewikipedia.org This reactivity is due to the electron-withdrawing nature of the two carboxyl groups, which polarizes the carbon-carbon double bond and makes the β-carbon electrophilic. libretexts.org

The general mechanism for conjugate addition to (E)-but-2-enedioic acid or its esters proceeds as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. libretexts.org

Formation of Enolate Intermediate: The attack results in the formation of a resonance-stabilized enolate intermediate, where the negative charge is delocalized across the oxygen, α-carbon, and β-carbon atoms. wikipedia.org

Protonation: The enolate intermediate is then protonated, typically by a solvent or a weak acid, to yield the final saturated addition product. This final step is a tautomerization from the enol to the more stable keto form. libretexts.org

A variety of nucleophiles can participate in this reaction, including enolates (in the Michael reaction), amines, and thiols. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of secondary amines with conjugated carbonyls leads to the formation of 3-aminocarbonyl compounds. wikipedia.org

In contrast, but-3-enoic acid does not undergo conjugate addition reactions under the same conditions. Its double bond is not in conjugation with the carbonyl group of the carboxylic acid. nih.gov As a result, the double bond behaves like a typical isolated alkene, and the β-carbon is not sufficiently electrophilic to be attacked by Michael donors. Reactions at the double bond of but-3-enoic acid are more likely to be standard electrophilic additions. libretexts.org

Table 1: Comparison of Addition Reactivity

| Feature | (E)-but-2-enedioic acid | but-3-enoic acid |

|---|---|---|

| System Type | α,β-unsaturated dicarboxylic acid | Carboxylic acid with isolated double bond |

| Primary Addition Type | Nucleophilic Conjugate (1,4) Addition | Electrophilic Addition |

| Reactive Site for Addition | β-carbon | C=C double bond |

| Intermediate | Resonance-stabilized enolate | Carbocation |

Esterification Reaction Mechanisms

The conversion of (E)-but-2-enedioic acid into its corresponding esters is typically achieved through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk The reaction is reversible and proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

The step-by-step mechanism for the Fischer esterification of one of the carboxyl groups is as follows:

Protonation of the Carbonyl: The acid catalyst protonates the oxygen atom of the carbonyl group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemguide.co.ukmasterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. byjus.comlibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion (the attacking alcohol group) to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. chemguide.co.uklibretexts.org

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to regenerate the catalyst and yield the final ester product. chemguide.co.uk

Since (E)-but-2-enedioic acid is a dicarboxylic acid, the esterification process can occur at one or both of the carboxyl groups to form a monoester or a diester, depending on the reaction conditions and stoichiometry of the alcohol used. To drive the equilibrium towards the product side, water is often removed as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

The esterification of but-3-enoic acid follows the same Fischer esterification mechanism, as the reaction exclusively involves the carboxylic acid functional group and is not influenced by the non-conjugated double bond. youtube.com

Table 2: Key Steps in Fischer Esterification

| Step Number | Process | Description |

|---|---|---|

| 1 | Protonation | The carbonyl oxygen is protonated by the acid catalyst. chemguide.co.uk |

| 2 | Nucleophilic Addition | The alcohol attacks the electrophilic carbonyl carbon. libretexts.org |

| 3 | Proton Transfer | A proton shifts to a hydroxyl group, forming a good leaving group. byjus.com |

| 4 | Elimination | A water molecule is eliminated, and the C=O π bond is reformed. masterorganicchemistry.com |

Hydrogenation Mechanisms

The hydrogenation of (E)-but-2-enedioic acid involves the addition of hydrogen (H₂) across the carbon-carbon double bond to yield butanedioic acid (succinic acid). This reaction is typically a form of catalytic hydrogenation, requiring a metal catalyst. Common catalysts include palladium, platinum, or nickel.

The mechanism for catalytic hydrogenation generally involves the following steps:

Adsorption: Both the (E)-but-2-enedioic acid and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond in the molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface.

Hydrogen Transfer: The hydrogen atoms are sequentially transferred from the catalyst surface to the two carbons of the double bond. This typically occurs in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond.

Desorption: The resulting saturated molecule, butanedioic acid, desorbs from the catalyst surface, freeing up the active site for another reaction cycle.

Similarly, the hydrogenation of but-3-enoic acid will also reduce the carbon-carbon double bond to yield butanoic acid. The process follows the same catalytic hydrogenation mechanism, acting on the isolated double bond.

Oxidation Pathways

The carbon-carbon double bond in both (E)-but-2-enedioic acid and but-3-enoic acid can be cleaved through oxidative pathways, such as ozonolysis or treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

In ozonolysis, the double bond reacts with ozone (O₃) to form an unstable molozonide intermediate, which then rearranges to form an ozonide. Subsequent workup of the ozonide determines the final products.

Oxidative Workup: Using hydrogen peroxide (H₂O₂), the ozonide is cleaved to yield carboxylic acids. For (E)-but-2-enedioic acid, this would result in two molecules of oxalic acid. For but-3-enoic acid, the products would be 3-oxopropanoic acid and formaldehyde, which would be further oxidized to formic acid and then carbon dioxide.

Reductive Workup: Using reagents like zinc or dimethyl sulfide (B99878) (DMS), the ozonide is cleaved to yield aldehydes or ketones. For (E)-but-2-enedioic acid, this would produce two molecules of glyoxylic acid. For but-3-enoic acid, the products would be 3-oxopropanoic acid and formaldehyde.

Another oxidation pathway is dihydroxylation, where the double bond is converted to a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation. For (E)-but-2-enedioic acid, this would form tartaric acid isomers.

Reduction Pathways

While hydrogenation reduces the C=C double bond, the carboxylic acid groups are generally resistant to reduction by catalytic hydrogenation under conditions that reduce alkenes. The reduction of the carboxyl groups in (E)-but-2-enedioic acid to alcohols requires more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄).

Treatment of (E)-but-2-enedioic acid with a strong reducing agent like LiAlH₄ will reduce both the carboxylic acid functional groups and the carbon-carbon double bond. The expected product of this thorough reduction would be butane-1,4-diol. The mechanism for carboxyl group reduction involves the formation of an aluminum-alkoxide complex, which is then hydrolyzed during workup to yield the alcohol.

Similarly, the reduction of but-3-enoic acid with LiAlH₄ would reduce the carboxylic acid group to a primary alcohol, yielding but-3-en-1-ol. The isolated double bond may or may not be reduced, depending on the specific reaction conditions, though LiAlH₄ is not typically used for reducing simple alkenes.

Substitution Reactions

(E)-but-2-enedioic acid does not undergo typical nucleophilic substitution reactions at the sp² hybridized carbons of the double bond. However, it can undergo electrophilic addition reactions, though this is less common due to the deactivating effect of the electron-withdrawing carboxyl groups. When such reactions do occur, they proceed via a carbocation intermediate. For example, the addition of a hydrogen halide (HX) would involve the protonation of the double bond to form the more stable carbocation, followed by the attack of the halide ion.

For but-3-enoic acid, the isolated double bond readily undergoes electrophilic addition reactions, similar to other alkenes. libretexts.org For example, reaction with HBr would follow Markovnikov's rule. The proton would add to the terminal carbon (C4) to form a more stable secondary carbocation at C3, which is then attacked by the bromide ion to yield 3-bromobutanoic acid.

The carboxylic acid groups in both molecules can undergo substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) can convert the -OH groups into -Cl groups, forming the corresponding acyl chlorides. This is a nucleophilic acyl substitution reaction.

Table 3: Summary of Compound Names

| Systematic Name | Common Name |

|---|---|

| (E)-but-2-enedioic acid | Fumaric acid |

| but-3-enoic acid | Vinylacetic acid |

| Butanedioic acid | Succinic acid |

| Oxalic acid | Ethanedioic acid |

| Glyoxylic acid | Oxoacetic acid |

| Tartaric acid | 2,3-dihydroxybutanedioic acid |

| Butane-1,4-diol | |

| Butanoic acid | |

| 3-bromobutanoic acid |

Reaction Mechanisms and Chemical Reactivity of But 3 Enoic Acid Systems

Thermal Decarboxylation Mechanisms

The thermal decomposition of β,γ-unsaturated acids, such as but-3-enoic acid, is a well-studied process that results in the elimination of carbon dioxide and the formation of an olefin with a migrated double bond. cdnsciencepub.comrsc.org This reaction is understood to proceed via a concerted, intramolecular mechanism. acs.org The process is homogeneous, follows first-order kinetics, and can occur in both the gas and liquid phases. cdnsciencepub.comrsc.org

The currently accepted mechanism for the thermal decarboxylation of but-3-enoic acid involves a six-membered cyclic transition state. rsc.orgdoubtnut.comyoutube.comsarthaks.comdoubtnut.com This pericyclic reaction is analogous to an ene reaction, where the hydrogen atom of the carboxyl group is transferred to the γ-carbon atom as the carbon-carbon double bond shifts and carbon dioxide is eliminated. youtube.com Theoretical studies and experimental evidence support a synchronous mechanism. cdnsciencepub.comacs.org

Computational models have explored various conformations for this transition state, including "flattened boat" and "twisted chair" structures. cdnsciencepub.com Ab initio molecular orbital calculations suggest that the reaction proceeds via a "twisted chair" six-membered cyclic transition state, which is consistent with experimental data. cdnsciencepub.com This model involves the simultaneous breaking of the Cα-carboxyl C bond and the O-H bond, and the formation of the Cγ-H bond and the Cα-Cβ pi bond, leading to the products propene and carbon dioxide. cdnsciencepub.com

The rate of thermal decarboxylation is significantly influenced by the presence of substituents on the β- and γ-carbons of the but-3-enoic acid system. The electronic properties of these substituents can either stabilize or destabilize the cyclic transition state, thereby altering the activation energy (Ea) of the reaction. cdnsciencepub.com

Theoretical studies have shown that substitution at the β-position generally decreases the activation energy, accelerating the reaction. cdnsciencepub.com Conversely, substitution at the γ-position tends to increase the activation energy, slowing the reaction down. cdnsciencepub.com These effects can be explained by changes in the electronic charge distribution within the transition state. An increase in negative charge at the α-carbon (Cα) or a decrease at the β-carbon (Cβ) as substituents are varied correlates with a lower activation energy. cdnsciencepub.com

Below is a data table summarizing the calculated effects of various substituents on the activation energy for the decarboxylation of but-3-enoic acid derivatives.

| Substituent Position | Substituent | Calculated Activation Energy (Ea) (kJ/mol) | Change in Ea relative to But-3-enoic acid (kJ/mol) |

|---|---|---|---|

| - | H (But-3-enoic acid) | 156.8 | 0.0 |

| β | CH3 | 152.0 | -4.8 |

| β | F | 153.9 | -2.9 |

| γ | CH3 | 160.0 | +3.2 |

| γ | F | 168.0 | +11.2 |

| γ | Cl | 165.7 | +8.9 |

Kinetic isotope effect (KIE) studies provide powerful experimental validation for the proposed six-membered cyclic transition state. wikipedia.orglibretexts.org By replacing specific atoms with their heavier isotopes, changes in the reaction rate can be measured, offering insight into which bonds are broken or formed in the rate-determining step. wikipedia.org

For the decarboxylation of but-3-enoic acid, both primary and secondary KIEs have been investigated. The primary KIE, observed when the carboxylic hydrogen is replaced by deuterium (B1214612) (kH/kD), provides evidence for the transfer of this hydrogen in the transition state. Theoretical calculations predict a primary kH/kD of 2.86, which is in excellent agreement with the experimental value of 2.7. cdnsciencepub.com This significant isotope effect confirms that the O-H bond is indeed breaking in the rate-determining step. cdnsciencepub.com

Secondary KIEs, such as those involving 13C and 14C labeling at the carboxyl carbon, also support the proposed mechanism. acs.org The calculated secondary KIE for 12C/13C (k12/k13) is 1.03, aligning well with the experimental value of 1.035. cdnsciencepub.com This indicates a change in bonding at the carboxyl carbon, consistent with its extrusion as CO2.

| Isotopic Substitution | Type of KIE | Calculated Value (kL/kH) | Experimental Value (kL/kH) |

|---|---|---|---|

| Carboxyl H vs. D | Primary | 2.86 | 2.7 |

| Carboxyl 12C vs. 13C | Secondary | 1.03 | 1.035 |

Diels-Alder Reaction Mechanisms

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org But-3-enoic acid, containing an alkene functional group, can act as a dienophile in this powerful ring-forming reaction.

The reactivity of a dienophile is largely governed by the electronic nature of the substituents on the double bond. masterorganicchemistry.com In a normal-demand Diels-Alder reaction, the rate is accelerated when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. organic-chemistry.orgmasterorganicchemistry.com This is explained by frontier molecular orbital (FMO) theory, where the reaction is facilitated by a smaller energy gap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org

The carboxylic acid group (-COOH) in but-3-enoic acid is electron-withdrawing. This property lowers the energy of the dienophile's LUMO, making it more electrophilic and enhancing its reactivity toward electron-rich dienes. organic-chemistry.orglibretexts.orgnih.gov Consequently, but-3-enoic acid is expected to be a moderately reactive dienophile, participating readily in cycloadditions with dienes bearing electron-donating substituents like alkyl or alkoxy groups. masterorganicchemistry.com

| Dienophile Substituent | Electronic Effect | Impact on Dienophile LUMO Energy | Effect on Reaction Rate (Normal-Demand) |

|---|---|---|---|

| -H (Ethene) | Neutral | Baseline | Slow |

| -R (Alkyl) | Electron-Donating | Raises | Decreases |

| -OR (Alkoxy) | Electron-Donating | Raises | Decreases |

| -COOH (Carboxyl) | Electron-Withdrawing | Lowers | Increases |

| -CHO (Aldehyde) | Electron-Withdrawing | Lowers | Increases |

| -CN (Nitrile) | Electron-Withdrawing | Lowers | Increases |

When but-3-enoic acid reacts with an unsymmetrical diene, the issue of regioselectivity arises, as two different constitutional isomers can potentially be formed. masterorganicchemistry.comchemistrysteps.com The outcome is dictated by the electronic polarization of the reactants. The electron-withdrawing carboxyl group makes the β-carbon of the but-3-enoic acid double bond partially positive (electrophilic), while the α-carbon is less so. chemistrysteps.com

In the transition state, the most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile. masterorganicchemistry.comchemistrysteps.com For example, in a reaction with a 1-substituted diene (with an electron-donating group), the C4 of the diene is the most nucleophilic center. This leads to the preferential formation of the "ortho" or 1,2-disubstituted cyclohexene (B86901) product. chemistrysteps.com

The Diels-Alder reaction is also highly stereoselective. The stereochemistry of the dienophile is retained in the product, a phenomenon known as the principle of cis-addition. wolfram.commasterorganicchemistry.com Furthermore, the reaction typically favors the endo transition state over the exo transition state. libretexts.org This preference is due to favorable secondary orbital interactions between the p-orbitals of the electron-withdrawing group (the carboxyl group) and the developing pi-system of the diene in the transition state. libretexts.org This results in the substituent on the dienophile (the -CH2COOH group) being oriented syn to the newly formed double bond in the cyclohexene ring of the bicyclic product.

Catalytic Reactions

Palladium catalysis offers a powerful toolkit for the functionalization of but-3-enoic acid, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions often proceed with high selectivity and under relatively mild conditions, leveraging the unique reactivity of both the alkene and the carboxylic acid moieties.

Oxidative Amination: A notable palladium-catalyzed reaction is the E-selective oxidative amination of but-3-enoic acid with aromatic amines. cdnsciencepub.comsketchy.com This process efficiently constructs enamine skeletons, which are valuable structural motifs in bioactive compounds and pharmaceuticals. cdnsciencepub.com The reaction typically employs a palladium acetate (B1210297) (Pd(OAc)₂) catalyst in conjunction with a copper acetate (Cu(OAc)₂) oxidant. cdnsciencepub.com Mechanistic studies suggest a carboxylic acid-directed catalytic cycle that proceeds without the involvement of free radicals or direct C-H bond activation. cdnsciencepub.com The reaction demonstrates good tolerance for various functional groups on the aniline (B41778) partner, although strong electron-withdrawing groups can diminish reactivity. cdnsciencepub.com

Key Features of Palladium-Catalyzed Oxidative Amination:

Catalyst: Palladium(II) acetate (Pd(OAc)₂)

Oxidant: Copper(II) acetate (Cu(OAc)₂)

Selectivity: High E-selectivity for the resulting enamine. cdnsciencepub.com

Mechanism: Believed to involve a carboxylic acid-directed pathway featuring β-hydride elimination and protonation. cdnsciencepub.com

Oxidative Heck Reaction (Arylation): But-3-enoic acid and its derivatives can undergo palladium-catalyzed direct C-H arylation to synthesize 4-aryl-3-butenoic acids. acs.orglibretexts.org This transformation is achieved through a carboxylic-acid-directed oxidative Heck reaction. libretexts.orgnih.gov This method is significant as 4-aryl-3-butenoic acid analogs are of interest for their potential biological activities. libretexts.orgnih.gov The reaction can be performed using arylsulfonyl hydrazides as the aryl source and copper acetate as an effective oxidant, yielding the products in moderate to good yields. acs.org The proposed mechanism involves an oxidative Heck-type pathway, assisted by the carboxylic acid group, which acts as a weak coordinating center. nih.govnih.gov

1,1-Aminoxylation: A palladium-catalyzed 1,1-aminoxylation of but-3-enoic acid with 2-alkynylanilines has been developed. google.comnih.govnih.gov This reaction installs two different heteroatom motifs across the olefin skeleton, leading to the synthesis of complex heterocyclic structures such as γ-butyrolactones and indole (B1671886) skeletons simultaneously. nih.govnih.gov

Fluorination: While specific examples of palladium-catalyzed fluorination of but-3-enoic acid are not extensively documented in the reviewed literature, general methods for palladium-catalyzed fluorination of alkenes and other molecules suggest potential pathways. For instance, methods for the catalytic allylic C-H fluorination of simple olefins have been developed using a Pd/Cr cocatalyst system with a nucleophilic fluoride (B91410) source like Et₃N·3HF. nih.gov Such a strategy, if applied to but-3-enoic acid, could potentially yield fluorinated derivatives. Another approach involves the fluorination of arylboronic acid derivatives, which proceeds through a Pd(III) intermediate. khanacademy.orgharvard.educhemguide.co.ukmasterorganicchemistry.com Although this applies to aryl compounds, it highlights the expanding capabilities of palladium catalysis in C-F bond formation.

Radical-Initiated Reactions

But-3-enoic acid, as a volatile organic compound (VOC), is subject to oxidation in the atmosphere, primarily initiated by hydroxyl (OH) radicals. nih.gov The OH radical is a highly reactive oxidant, often referred to as the "detergent of the atmosphere," and its reaction with VOCs is a key process in atmospheric chemistry. harvard.edu

The reaction of OH radicals with but-3-enoic acid proceeds via electrophilic addition to the carbon-carbon double bond. It is estimated that approximately 74% of the addition occurs at the terminal carbon (C4), with the remaining 26% at the internal carbon (C3). acs.org This initial addition forms alkylperoxy radicals (RO₂•), which are key intermediates that can subsequently react with nitrogen oxides (NOx), hydroperoxy radicals (HO₂), or other RO₂• radicals. nih.gov

Under low-NOx conditions, where reactions with HO₂ and RO₂• dominate, the oxidation of but-3-enoic acid yields several major products. acs.orgnih.gov A study conducted in an environmental chamber identified the main products and their molar yields. nih.gov

Table 1: Major Products and Molar Yields from the OH Radical-Initiated Oxidation of But-3-enoic Acid Under Low NOx Conditions

| Product | Molar Yield |

| Oxo-propanoic acid | 0.74 |

| Hydroxyoxo-butanoic acid | 0.09 |

| Dihydroxy-butanoic acid | 0.08 |

| Dihydroxy-dicarboxybutyl-peroxide | 0.03 |

| Total Molar Yield | 0.94 |

Data sourced from a study on the OH radical-initiated oxidation of 3-butenoic acid. nih.gov

A significant finding is that the reaction of the primary RO₂• radical with HO₂ predominantly leads to the formation of oxo-propanoic acid and formaldehyde. This pathway is thought to be facilitated by hydrogen bonding involving the carboxylic acid group in the reaction intermediate. nih.gov This intramolecular interaction distinguishes its reactivity from structurally similar alkenes like 1-pentene. nih.gov

General Reactivity of Vinyl and Carboxylic Acid Functionalities

The chemical behavior of but-3-enoic acid is dictated by the interplay of its two functional groups: the terminal alkene (vinyl group) and the carboxylic acid.

Vinyl Group Reactivity: The carbon-carbon double bond is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This reactivity is characteristic of alkenes and leads to electrophilic addition reactions. libretexts.orgchemistrysteps.com In these reactions, the π-bond of the alkene is broken, and two new σ-bonds are formed. libretexts.org Common electrophilic additions include:

Hydrohalogenation: Reaction with hydrogen halides (e.g., HBr, HCl) to form haloalkanes. libretexts.org

Hydration: Addition of water in the presence of an acid catalyst to form alcohols.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form vicinal dihalides. savemyexams.com

The vinyl group in but-3-enoic acid is stable under basic conditions but can be labile under acidic conditions. rsc.org

Carboxylic Acid Reactivity: The carboxylic acid group (-COOH) is characterized by an electrophilic carbonyl carbon and an acidic proton. Its reactivity is dominated by nucleophilic acyl substitution, where the hydroxyl group is replaced by a nucleophile. sketchy.comkhanacademy.org The reactivity of carboxylic acid derivatives generally follows the order: acyl halide > acid anhydride (B1165640) > ester > amide, which is related to the leaving group's ability (weaker bases are better leaving groups). sketchy.comlibretexts.org

A key reaction of the carboxylic acid functionality is Fischer esterification , where the acid reacts with an alcohol in the presence of an acid catalyst (like concentrated sulfuric acid) to form an ester and water. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com This is a reversible and typically slow reaction. chemguide.co.uk To favor the formation of the ester product, a large excess of the alcohol is often used, or the water produced is removed as it forms. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

The presence of the vinyl group can potentially influence the reactivity of the carboxylic acid, and vice versa, although in many standard reactions, the two groups react independently.

Theoretical and Computational Studies on E but 2 Enedioic Acid and But 3 Enoic Acid

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods are foundational computational techniques that solve the Schrödinger equation without extensive reliance on empirical parameters. These "from the beginning" calculations have been instrumental in characterizing the fundamental properties of (E)-but-2-enedioic acid and but-3-enoic acid.

For (E)-but-2-enedioic acid , early computational studies often focused on its geometry and conformational landscape, as well as its relationship with its cis-isomer, maleic acid. Ab initio Hartree-Fock (HF) calculations have been employed to construct potential energy surfaces for the isomerization process between the two. acs.org These calculations help to identify the most stable conformations and the energy barriers separating them. For instance, calculations at the HF/6-31G(d) level can map the energy changes associated with the rotation around the central C=C bond, revealing the high energy of the triplet-state transition structure required for isomerization. acs.orgmdpi.com

In the case of but-3-enoic acid , ab initio methods have been successfully applied to elucidate complex reaction mechanisms. A notable example is the study of its thermal decarboxylation, which yields propene and carbon dioxide. researchgate.net Using ab initio molecular orbital calculations, researchers have modeled the reaction pathway and characterized the transition state. researchgate.netmedchemexpress.com These studies support a synchronous mechanism that proceeds through a "twisted chair" six-membered cyclic transition state. researchgate.netmedchemexpress.com The activation energy calculated with sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) with a 6-31G* basis set (MP2/6-31G//HF/3-21G()), was found to be 156.8 kJ/mol, which is in reasonable agreement with experimental values of 160-164 kJ/mol. researchgate.net

| Compound | Method | Studied Property | Key Finding | Reference |

| (E)-but-2-enedioic acid | Hartree-Fock (HF) | Isomerization from Maleic Acid | Characterization of potential energy surface and transition state. | acs.org |

| but-3-enoic acid | HF, MP2/6-31G | Thermal Decarboxylation | Supports a synchronous "twisted chair" transition state. | researchgate.netmedchemexpress.com |

| but-3-enoic acid | MP2/6-31G | Activation Energy (Decarboxylation) | Calculated E_a of 156.8 kJ/mol agrees with experimental data. | researchgate.net |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study larger systems and more complex reactions involving (E)-but-2-enedioic acid and but-3-enoic acid.

Transition State Analysis

DFT methods are particularly effective for locating and analyzing transition states. The isomerization of maleic acid to (E)-but-2-enedioic acid has been extensively studied using DFT. acs.org Calculations using functionals like BLYP and B3LYP have been used to map the potential energy surfaces of both the singlet and triplet states, corroborating the hypothesis that the uncatalyzed thermal reaction proceeds through a non-adiabatic path involving a lower-energy triplet transition state. acs.org

For but-3-enoic acid , DFT calculations reinforce the findings from ab initio studies regarding its decarboxylation mechanism. The method allows for a detailed analysis of the geometry and vibrational frequencies of the six-membered cyclic transition state, confirming its nature as a true first-order saddle point on the potential energy surface. researchgate.netmedchemexpress.com These calculations also allow for the study of substituent effects on the activation barrier, providing a deeper understanding of the reaction's electronic demands. researchgate.net

Electronic Structure and Charge Distribution Analysis

DFT is an excellent tool for analyzing the electronic properties of molecules. For (E)-but-2-enedioic acid , DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been used to study its structure, vibrational spectra, and electronic characteristics in adducts with various nitrogenous bases. acs.org Analyses such as Natural Bond Orbital (NBO) can reveal details about hydrogen bonding interactions that stabilize molecular structures. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's reactivity and stability. acs.org

The study of the thermal decarboxylation of but-3-enoic acid provides a clear example of how charge distribution analysis can explain reactivity trends. Ab initio calculations, supported by DFT principles, show that the activation energy is highly sensitive to the electronic charge distribution in the molecule. researchgate.netmedchemexpress.com Specifically, substituents that increase the negative charge at the γ-carbon (Cγ) tend to decrease the activation energy, while those that increase negative charge at the β-carbon (Cβ) increase it. This demonstrates a direct link between the calculated charge distribution and the kinetic favorability of the reaction. researchgate.net

| Compound | Method | Analysis | Key Finding | Reference |

| (E)-but-2-enedioic acid | DFT (B3LYP) | Transition State | Isomerization proceeds via a triplet state. | acs.org |

| (E)-but-2-enedioic acid | DFT (B3LYP) | Electronic Properties (in adducts) | HOMO-LUMO analysis predicts stability and reactivity. | acs.org |

| but-3-enoic acid | Ab initio / DFT | Charge Distribution | Activation energy of decarboxylation correlates with charges on Cβ and Cγ. | researchgate.netmedchemexpress.com |

Prediction of Regioselectivity and Stereoselectivity

DFT calculations are invaluable for predicting the outcomes of reactions where multiple products can be formed. While specific DFT studies predicting the selectivity of reactions involving but-3-enoic acid are not readily found in the searched literature, the methodology is well-established. For (E)-but-2-enedioic acid and its esters (e.g., dimethyl fumarate), DFT has been used to investigate their participation in reactions like the Diels-Alder cycloaddition. anu.edu.aunih.gov In these pericyclic reactions, DFT can be used to calculate the activation energies for different pathways, such as the endo and exo approaches of the dienophile. The energy difference between the corresponding transition states allows for a quantitative prediction of stereoselectivity. anu.edu.au Similarly, for reactions involving unsymmetrical reagents, DFT can predict regioselectivity by comparing the activation barriers for the formation of different constitutional isomers. acs.org For example, in the cycloaddition of 2-methylfuran (B129897) with acetylenedicarboxylic acid (a related dienophile), DFT calculations showed a stepwise mechanism and were able to characterize the intermediates leading to the final cycloadduct. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in condensed phases.

For (E)-but-2-enedioic acid , MD simulations have been used to understand its behavior at interfaces and in solution. One study used MD to investigate the dissolution of a fumaric acid crystal in ethanol. researchgate.net These simulations can predict crystal morphology and calculate properties like lattice energy. researchgate.net The simulations also provide insights into molecular-level phenomena, such as the detachment of molecules from crystal facets and their interaction with the solvent. researchgate.net Other relevant studies have modeled dicarboxylic acids on the surface of aqueous aerosols, showing how these molecules arrange themselves at the water-air interface and affect the aerosol's properties. nih.govresearchgate.net

While specific MD simulations for but-3-enoic acid were not prominently found in the searched literature, the techniques are broadly applicable. Such simulations could be used to study its solvation in water, its conformational flexibility, and its potential to form aggregates or interact with biological macromolecules. General MD simulation studies on small carboxylic acids provide a framework for how such investigations would be conducted, focusing on parameters like radial distribution functions to understand the structuring of solvent molecules around the solute. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and their biological or chemical activity. These models use calculated molecular descriptors to predict the activity of new compounds.

Derivatives of (E)-but-2-enedioic acid (fumaric acid esters) have been the subject of QSAR investigations, particularly in the context of their pharmaceutical applications. researchgate.net For example, studies on the intestinal permeability and metabolism of fumaric acid esters have sought to establish relationships between their physicochemical properties (like lipophilicity, described by logP) and their biological fate. researchgate.net The permeability of a series of monoesters, including methyl, ethyl, and propyl hydrogen fumarates, was correlated with their calculated lipophilicity, demonstrating that QSAR principles can be applied to predict the absorption of these compounds. researchgate.net

For but-3-enoic acid derivatives, QSAR models have been developed to predict their potential as antitumoral agents. In a study of monastrol (B14932) analogs, which can be synthesized from but-3-enoic acid derivatives, a statistically valid QSAR model was created. This model was able to predict the relative cell proliferation in cancer cell lines based on descriptors calculated from the molecular structures, allowing for the screening of hypothetical new compounds and guiding further synthesis and testing.

Conformational Analysis and Stability Investigations

Theoretical and computational studies have been instrumental in elucidating the conformational landscapes and relative stabilities of (E)-but-2-enedioic acid, also known as fumaric acid, and but-3-enoic acid. These investigations employ a range of quantum chemical methods to predict the geometries of stable conformers and the energy barriers that separate them.

(E)-but-2-enedioic acid (Fumaric Acid)

(E)-but-2-enedioic acid is a dicarboxylic acid where the two carboxylic groups are positioned on opposite sides of a carbon-carbon double bond. This trans configuration prevents intramolecular hydrogen bonding between the carboxylic groups, which are consequently far apart. The conformational flexibility in fumaric acid arises from the internal rotations around the C–C and C–O single bonds of the two carboxylic groups. acs.org

Computational studies, utilizing methods such as Density Functional Theory (DFT) at the B3LYP level and Møller-Plesset perturbation theory to the second order (MP2), have predicted the existence of multiple stable conformers for fumaric acid. acs.orgresearchgate.net Some studies have identified as many as ten different conformers, which can be categorized based on the cis or trans arrangement of the hydroxyl group relative to the carbonyl group within each carboxylic acid moiety. acs.org The conformers are generally classified as cis-cis, cis-trans, or trans-trans, referring to the orientation within the two carboxylic groups. acs.org

The three most stable conformers of fumaric acid are all planar and possess a cis arrangement in both carboxylic groups (cis-cis). uc.ptnih.gov The lowest energy conformers are within a close energy range of each other, typically less than 5 kJ mol⁻¹. researchgate.netuc.pt The subtle energy differences between these low-energy conformers can be attributed to weak intramolecular interactions, such as those between the carbonyl oxygen and the vinyl C-H group. uc.pt Specifically, the interaction is stronger when it involves the carbonyl oxygen, which is a better hydrogen-bond acceptor than the hydroxyl oxygen. uc.pt

Experimental verification of these theoretical findings has been achieved through matrix isolation infrared spectroscopy. acs.orguc.pt In these experiments, monomeric fumaric acid is trapped in an inert gas matrix at low temperatures. The observed vibrational spectra correspond to the presence of the most stable conformers predicted by the calculations. uc.pt For instance, studies using argon and nitrogen matrices have successfully identified and characterized the three lowest-energy cis-cis conformers. acs.orgresearchgate.net

Higher-energy conformers, including cis-trans and trans-trans forms, have also been predicted computationally. The cis-trans conformers have intermediate energies, while the trans-trans conformers are the highest in energy. acs.orgnih.gov It has been possible to generate some of these higher-energy conformers experimentally by using selective narrowband near-infrared (NIR) excitation of the fundamental OH stretching overtones of the more stable conformers initially present in the matrix. acs.org

Below is a summary of the relative energies of some of the calculated conformers of (E)-but-2-enedioic acid.

| Conformer | Symmetry | Relative Energy (kJ mol⁻¹) |

|---|---|---|

| I (cis-cis) | C2h | 0.00 |

| II (cis-cis) | Cs | ~1-3 |

| III (cis-cis) | C1 | ~3-5 |

| IV-VII (cis-trans) | C1, Cs | 21.5–30.3 |

| VIII-X (trans-trans) | C2h, C1 | 42.4–59.9 |

but-3-enoic acid

Computational studies on but-3-enoic acid have explored its conformational space, particularly in the context of its thermal decarboxylation. cdnsciencepub.com The conformational flexibility of but-3-enoic acid is primarily due to rotations around the C2-C3, C3-C4, and C4-O1 single bonds. cdnsciencepub.com

Ab initio molecular orbital calculations have been employed to investigate the potential energy surface of but-3-enoic acid. cdnsciencepub.com These studies have identified several conformers and the transition states that connect them. The lowest energy conformation is characterized by specific dihedral angles (α, β, γ) of 0°. cdnsciencepub.com

The rotational barriers between the different conformers of but-3-enoic acid are relatively low, suggesting that interconversion between them can occur readily, approaching free rotation about the single bonds under certain conditions. cdnsciencepub.com The conformational energy landscape indicates the presence of multiple local minima corresponding to different spatial arrangements of the molecule. cdnsciencepub.com

The following table summarizes the relative energies of stationary points on the potential energy surface of but-3-enoic acid, as determined by ab initio calculations. This includes stable conformers and the saddle points (transition states) that connect them.

| Stationary Point | Description | Relative Energy (kJ mol⁻¹) |

|---|---|---|

| a | Lowest energy conformer | 0.0 |

| b | Conformer | ~5 |

| d | Conformer | ~8 |

| i | Saddle point | ~10 |

| j | Saddle point | ~12 |

| k | Saddle point | ~15 |

Advanced Spectroscopic Analysis in Research of E but 2 Enedioic Acid and But 3 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for elucidating the precise structural details of (E)-but-2-enedioic acid and but-3-enoic acid by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For (E)-but-2-enedioic acid , also known as fumaric acid, the symmetrical nature of the molecule simplifies its NMR spectra. In ¹H NMR, the two vinyl protons are chemically equivalent, resulting in a single sharp singlet. The chemical shift of these protons is influenced by the electron-withdrawing carboxylic acid groups. The acidic protons of the carboxyl groups are often observed as a broad singlet, or they may exchange with deuterated solvents, rendering them invisible. researchgate.netbmrb.io

The ¹³C NMR spectrum of fumaric acid shows two distinct signals. Due to the molecule's symmetry, the two carboxylic carbons are equivalent, as are the two olefinic carbons, leading to one signal for each pair. bmrb.iohmdb.ca

¹H and ¹³C NMR Spectroscopic Data for (E)-but-2-enedioic acid

| Nucleus | Atom | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| ¹H | Olefinic (-CH=) | ~6.5 | D₂O |

| ¹³C | Olefinic (-CH=) | ~138.0 | D₂O |

In contrast, but-3-enoic acid presents a more complex NMR spectrum due to its lack of symmetry. The ¹H NMR spectrum displays distinct signals for the terminal vinyl protons, the methylene (B1212753) protons adjacent to the double bond, and the carboxylic acid proton. Spin-spin coupling between these non-equivalent protons leads to characteristic splitting patterns that help in assigning the signals. nih.govacs.org

The ¹³C NMR spectrum of but-3-enoic acid shows four separate signals, corresponding to the four unique carbon environments: the carboxylic carbon, the methylene carbon, and the two carbons of the vinyl group. nih.gov

¹H and ¹³C NMR Spectroscopic Data for but-3-enoic acid

| Nucleus | Atom | Chemical Shift (ppm) | Multiplicity | Solvent |

|---|---|---|---|---|

| ¹H | -COOH | ~11-12 | singlet | CDCl₃ |

| ¹H | -CH= | ~5.8-6.0 | multiplet | CDCl₃ |

| ¹H | =CH₂ | ~5.1-5.3 | multiplet | CDCl₃ |

| ¹H | -CH₂- | ~3.1-3.3 | multiplet | CDCl₃ |

| ¹³C | -COOH | ~178 | - | CDCl₃ |

| ¹³C | -CH₂- | ~39 | - | CDCl₃ |

| ¹³C | -CH= | ~130 | - | CDCl₃ |

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in (E)-but-2-enedioic acid and but-3-enoic acid. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecules. creative-proteomics.com

For (E)-but-2-enedioic acid , the IR spectrum is characterized by several key absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid groups. chemicalbook.com The C=O stretching vibration of the carboxyl group appears as a strong, sharp peak typically around 1700 cm⁻¹. The C=C stretching of the trans-alkene is observed around 1630-1640 cm⁻¹, and the C-O stretching of the carboxylic acid appears in the 1200-1300 cm⁻¹ region. researchgate.netcreative-proteomics.com

In the case of but-3-enoic acid , the IR spectrum also shows the characteristic broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹). researchgate.net Additionally, specific absorptions related to the terminal vinyl group are present. These include C-H stretching of the vinyl group just above 3000 cm⁻¹ and a C=C stretching vibration around 1640 cm⁻¹. nih.govresearchgate.net

Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group | Vibrational Mode | (E)-but-2-enedioic acid | but-3-enoic acid |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 | ~1710 |

| Alkene | C=C stretch | ~1635 | ~1640 |

| Carboxylic Acid | C-O stretch | ~1250 | ~1250 |

Mass Spectrometry (MS) for Characterization

Mass spectrometry is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns of (E)-but-2-enedioic acid and but-3-enoic acid.

The mass spectrum of (E)-but-2-enedioic acid will show a molecular ion peak [M]⁺ corresponding to its molecular weight (116.07 g/mol ). nih.govmzcloud.org Common fragmentation pathways for dicarboxylic acids involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are often used to analyze fumaric acid, especially in complex mixtures like biological samples or industrial sludge. nih.gov

For but-3-enoic acid , the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight of 86.09 g/mol . nih.govnist.govnist.gov The fragmentation pattern is characteristic of a carboxylic acid with a terminal double bond. Key fragments may arise from the loss of the carboxyl group or cleavage at the allylic position.

Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Key m/z values |

|---|---|---|---|

| (E)-but-2-enedioic acid | C₄H₄O₄ | 116.07 | 116, 99, 71, 53, 45 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Acid-Base Equilibria

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and acid-base equilibria.

(E)-but-2-enedioic acid contains a carbon-carbon double bond in conjugation with two carboxylic acid groups. This conjugation allows for π → π* electronic transitions upon absorption of UV light. However, fumaric acid does not absorb UV light above 290 nm. nih.gov The position of the absorption maximum (λmax) can be sensitive to the pH of the solution. As the pH increases, the carboxylic acid groups deprotonate to form the fumarate (B1241708) dianion. This change in ionization state can alter the electronic structure and shift the λmax. The pKa values for fumaric acid are approximately 3.03 for the first deprotonation and 4.44 for the second. creative-proteomics.com By monitoring the changes in absorbance at a specific wavelength as a function of pH, the acid dissociation constants (pKa) can be determined.

But-3-enoic acid lacks a conjugated system, as the double bond is isolated from the carbonyl group. Consequently, it is expected to show only weak absorption in the UV region, primarily due to the n → π* transition of the carbonyl group, which typically occurs at longer wavelengths but with low intensity, and the π → π* transition of the isolated double bond at shorter wavelengths. The study of its acid-base equilibria using UV-Vis spectroscopy can be challenging due to the lack of significant chromophores that change with pH. However, indirect methods or the use of pH indicators can facilitate the determination of its pKa value. rsc.orgrsc.org

Acid-Base Properties

| Compound | pKa₁ | pKa₂ | Notes on UV-Vis Activity |

|---|---|---|---|

| (E)-but-2-enedioic acid | ~3.03 | ~4.44 | Absorbs in the UV region; λmax is pH-dependent. creative-proteomics.combdim.eu |

Derivatization Strategies and Their Academic Implications for E but 2 Enedioic Acid and But 3 Enoic Acid

Synthesis of Functionalized Esters

The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis, enabling the modulation of physical properties and providing a gateway to further functionalization.

For (E)-but-2-enedioic acid , also known as fumaric acid, esterification is a common derivatization strategy. The presence of two carboxylic acid groups allows for the synthesis of both mono- and di-esters. A traditional approach involves the acid-catalyzed esterification with an alcohol. For instance, dibenzyl fumarate (B1241708) can be synthesized from fumaric acid and benzyl (B1604629) bromide in the presence of triethylamine (B128534). mdpi.com This conversion of the carboxylic acid to its corresponding ester is a key step in the synthesis of various organic compounds. thieme-connect.de

The esterification of but-3-enoic acid can be accomplished through various methods. One approach involves the carbonylation of specific alcohols in the presence of a palladium halide complex with a tertiary organic phosphine. google.com This method can yield a variety of 4-substituted but-3-enoic acid esters. google.com Another route to substituted 2-butenoic acid esters involves the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols. yu.edu.jo Although this example does not start from but-3-enoic acid itself, it demonstrates a synthetic pathway to a related unsaturated ester scaffold.

| Starting Material | Ester Derivative | Synthesis Method | Reference |

|---|---|---|---|

| (E)-but-2-enedioic acid | Dibenzyl fumarate | Reaction with benzyl bromide and triethylamine in DMF. | mdpi.com |

| Various Alcohols | 4-Substituted but-3-enoic acid esters | Carbonylation of R1R2C(OH)--CH═CH2 in the presence of an alcohol and a palladium catalyst. | google.com |

| Ethyl (2E)-4-bromo-3-alkoxybut-2-enoate | 4-Substituted-3-alkoxy-2-butenoic acid esters | Reaction with phenols or naphthols in the presence of potassium carbonate. | yu.edu.jo |

Formation of Amides

Amide bond formation is a cornerstone of organic and medicinal chemistry due to the prevalence of the amide linkage in biologically active molecules and polymers.

The derivatization of (E)-but-2-enedioic acid into amides can be achieved through various synthetic routes. One of the carboxylic acid groups can be converted to an amide, forming a fumaramate. nih.gov The synthesis of amides directly from carboxylic acids and amines is an area of active research, with methods being developed to avoid harsh conditions and the use of stoichiometric activating agents. mdpi.comsciepub.comresearchgate.net Catalytic methods, for instance using boric acid, have been explored for the direct amidation of carboxylic acids. sciepub.comresearchgate.net

For but-3-enoic acid , a nickel-catalyzed intermolecular hydroamidation of the alkene with dioxazolones has been developed for the synthesis of β- and γ-amino acid derivatives. acs.org This method demonstrates high regioselectivity and functional group tolerance. acs.org The but-3-enoic acid derivative in this study selectively yielded the β-branched product. acs.org Additionally, but-3-enoic acid can be used in peptide synthesis, for example, by coupling it to an amine on a solid support. researchgate.net

| Starting Material | Amide Derivative | Synthesis Method | Reference |

|---|---|---|---|

| (E)-but-2-enedioic acid | Fumaramate | Direct amidation of one carboxylic acid group. | nih.gov |

| But-3-enoic acid derivative | β-Branched amides | Nickel-catalyzed intermolecular hydroamidation with dioxazolones. | acs.org |

| 3-Butynoic acid (related compound) | Allenamidyl peptides | On-resin coupling to an amine. | researchgate.net |

Introduction of Halogenated Derivatives

The introduction of halogens into organic molecules can significantly alter their chemical reactivity and biological activity. Halogenation of the carbon-carbon double bond in both (E)-but-2-enedioic acid and but-3-enoic acid is a key derivatization strategy.

The halogenation of alkenes, such as the double bond in (E)-but-2-enedioic acid and but-3-enoic acid , typically proceeds via an anti-addition mechanism. masterorganicchemistry.com This means that the two halogen atoms add to opposite faces of the double bond. For example, the bromination of cis-but-2-ene results in a racemic mixture of (S,S)- and (R,R)-2,3-dibromobutane, while the bromination of trans-but-2-ene yields the meso compound (2S, 3R)-2,3-dibromobutane. masterorganicchemistry.com This stereospecificity is a key academic implication of this reaction.

While specific examples of the halogenation of (E)-but-2-enedioic acid and but-3-enoic acid were not detailed in the provided search results, the general principles of alkene halogenation are directly applicable. The electron-withdrawing nature of the carboxylic acid group(s) would likely influence the reactivity of the double bond towards electrophilic halogenation.

Derivatization for Polymer Precursors

Both (E)-but-2-enedioic acid and but-3-enoic acid serve as valuable monomers and precursors in polymer synthesis due to their reactive functional groups.

(E)-but-2-enedioic acid is recognized as a promising monomer for creating bio-based polyesters and polyamides. thuenen.demdpi.com Its potential as a raw material in the polymer industry is a significant driver for research into its production through fermentation. nih.govthuenen.de Fumaric acid has been used as a comonomer in the synthesis of polyacrylonitrile (B21495) (PAN)-based carbon fiber precursors. tandfonline.com The inclusion of fumaric acid was found to significantly improve the efficiency of the cyclization reaction during thermal oxidative stabilization. tandfonline.com

But-3-enoic acid and its derivatives are also utilized in polymer synthesis. For instance, it has been used in the synthesis of polyethylene (B3416737) glycolated boltorn coatings. The terminal double bond provides a site for polymerization, and polymers of but-3-enoic acid, known as poly(vinylacetic acid), are documented. guidechem.com

| Compound | Polymer Application | Key Findings/Implications | Reference |

|---|---|---|---|

| (E)-but-2-enedioic acid | Comonomer for PAN-based carbon fiber precursors | Improved the efficiency of cyclization reaction during thermal oxidative stabilization. | tandfonline.com |

| (E)-but-2-enedioic acid | Monomer for bio-based polyesters and polyamides | A key bio-based building block for sustainable polymers. | thuenen.demdpi.com |

| But-3-enoic acid | Synthesis of polyethylene glycolated boltorn coatings | Demonstrates utility in creating functional polymer coatings. | |

| But-3-enoic acid | Formation of Poly(vinylacetic acid) | The terminal alkene allows for polymerization. | guidechem.com |

Design and Synthesis of Complex Organic Scaffolds

The unique structures of (E)-but-2-enedioic acid and but-3-enoic acid make them attractive starting points for the design and synthesis of more complex organic scaffolds.

The rigid, linear geometry of (E)-but-2-enedioic acid makes it a useful building block for constructing well-defined molecular architectures. Its dicarboxylic nature allows it to be incorporated into larger structures through the formation of ester or amide linkages at both ends. This can lead to the formation of linear oligomers or polymers, or it can be used to link different molecular fragments in a predictable manner.